molecular formula C21H21BrN4 B3843618 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine CAS No. 5339-51-5

2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine

Cat. No. B3843618
CAS RN: 5339-51-5
M. Wt: 409.3 g/mol
InChI Key: UJKVHKLQMPMOIS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine, also known as BPP, is a pyrimidine derivative that has been extensively studied for its potential pharmacological applications. BPP has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. In

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine is its wide range of potential pharmacological applications. 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit anticonvulsant, antidepressant, and antipsychotic effects, as well as potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit antimicrobial and antitumor activities. However, one of the limitations of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. Additionally, further studies could explore the potential therapeutic applications of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Further studies could also explore the potential antimicrobial and antitumor activities of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. Finally, future research could explore the potential use of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine as a tool for studying the mechanisms of neurotransmitter release and ion channel modulation in the brain.

Scientific Research Applications

2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been extensively studied for its potential pharmacological applications. It has been found to exhibit anticonvulsant, antidepressant, and antipsychotic effects. 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit antimicrobial and antitumor activities.

properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4/c1-16-15-20(24-21(23-16)17-7-9-18(22)10-8-17)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKVHKLQMPMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416796
Record name 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine

CAS RN

5339-51-5
Record name 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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